5,6-Dehydro-N-methyl Desloratadine
Overview
Description
5,6-Dehydro-N-methyl Desloratadine, also known as this compound, is a useful research compound. Its molecular formula is C20H19ClN2 and its molecular weight is 322.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Characterization of Desloratadine
Desloratadine is characterized as a potent antagonist of the human histamine H1 receptor, demonstrating strong binding affinity and slow dissociation from the receptor, which may contribute to its high potency and long duration of action observed in clinical studies (Anthes et al., 2002).
Pharmacologic Profile
Desloratadine has a half-life allowing once-daily dosing and demonstrates high histamine H1-receptor binding potency and selectivity. It exhibits no significant adverse cardiac effects even at high doses or in combination with other medications, supporting its safety profile (Henz, 2001).
Molecular Interactions and Complex Formation
NMR Spectroscopic Study
An NMR spectroscopic study has shown that desloratadine forms a 1:1 inclusion complex with β-cyclodextrin, suggesting a potential method for improving the solubility or stability of desloratadine in pharmaceutical formulations (Ali, Upadhyay, & Maheshwari, 2007).
Anti-inflammatory and Antihistaminic Effects
Anti-inflammatory Activity
Desloratadine exhibits anti-inflammatory activity beyond its antihistaminic effects, inhibiting the release or generation of multiple inflammatory mediators and may play a role in managing allergic reactions more comprehensively (Geha & Meltzer, 2001).
Physico-chemical Characterization and Compatibility
Physico-chemical Properties and Compatibility
Desloratadine's physico-chemical properties have been fully characterized, revealing its compatibility and interaction with various pharmaceutical excipients, which is crucial for the development of stable and effective formulations (Veronez, Daniel, Garcia, & Trevisan, 2014).
Metabolism and Pharmacokinetics
Metabolism and Inhibition Potential
Desloratadine's metabolism involves N-glucuronidation followed by CYP2C8-mediated hydroxylation, with desloratadine acting as a relatively selective inhibitor of UGT2B10. This detailed understanding of its metabolic pathway informs on potential drug-drug interactions and optimization of therapeutic strategies (Kazmi, Yerino, Barbara, & Parkinson, 2015).
Clinical Applications Beyond Antihistaminic Effects
Broad Clinical Efficacy
Desloratadine effectively controls symptoms of seasonal allergic rhinitis and has been shown to reduce nasal obstruction and improve quality of life in patients with allergic conditions, highlighting its broad utility in allergy management beyond mere histamine antagonism (Vuurman et al., 2004).
Mechanism of Action
Target of Action
5,6-Dehydro-N-methyl Desloratadine is a derivative of Desloratadine , which is a second-generation tricyclic antihistamine . The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism leads to the relief of allergy symptoms .
Mode of Action
This compound, similar to Desloratadine, acts as a selective and peripheral H1-antagonist . It binds to the Histamine H1 receptor, preventing histamine from exerting its effect. This results in a reduction of allergy symptoms .
Biochemical Pathways
As an h1-antagonist, it likely impacts thehistamine-mediated allergic response pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
Based on its similarity to desloratadine, it is expected to have good bioavailability and a long-lasting effect .
Result of Action
The primary result of this compound’s action is the relief of allergy symptoms . By blocking the H1 receptor, it prevents histamine from causing symptoms such as sneezing, itching, runny nose, and watery eyes .
Future Directions
Properties
IUPAC Name |
13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-7,10,13H,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPDCFDFUFTVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628888 | |
Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117811-18-4 | |
Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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